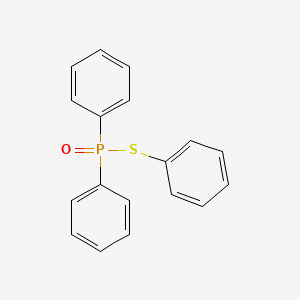
S-Phenyl diphenylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl diphenylphosphinothioate is an organophosphorus compound characterized by the presence of a phosphorus-sulfur bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with thiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coupling Reactions: The compound can be used in coupling reactions with nucleophiles such as alcohols, phenols, and thiophenols under mild conditions.
Common Reagents and Conditions:
Oxidizing Agents: 2,3-dichloro-5,6-dicyano-4-benzoquinone (DDQ) is commonly used as an oxidizing agent.
Bases: Sodium carbonate is often used as a base in substitution reactions.
Solvents: Dimethylformamide (DMF) and chloroform are typical solvents used in these reactions.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphinothioates: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
S-Phenyl diphenylphosphinothioate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of S-Phenyl diphenylphosphinothioate involves its ability to form stable phosphorus-sulfur bonds. This stability allows it to participate in various chemical reactions, including oxidation and substitution. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by binding to active sites .
Comparison with Similar Compounds
S-Aryl Phosphorothioates: These compounds also contain phosphorus-sulfur bonds and are used in similar applications.
Phosphine Oxides: Formed through the oxidation of phosphinothioates and have similar chemical properties.
Uniqueness: S-Phenyl diphenylphosphinothioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable phosphorus-sulfur bonds makes it particularly valuable in organic synthesis and materials science .
Properties
CAS No. |
5510-78-1 |
|---|---|
Molecular Formula |
C18H15OPS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[phenyl(phenylsulfanyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H15OPS/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H |
InChI Key |
KEKMRZXUTZRTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
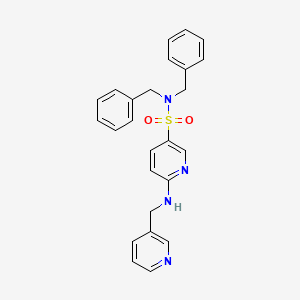

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
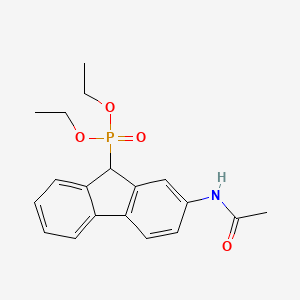
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
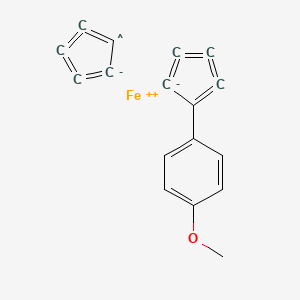
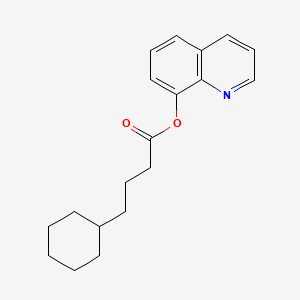
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
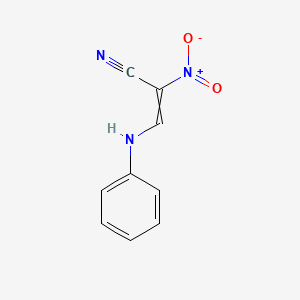
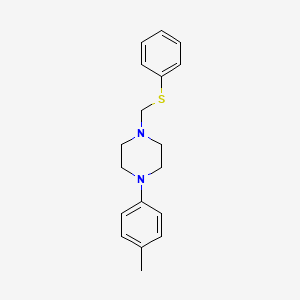
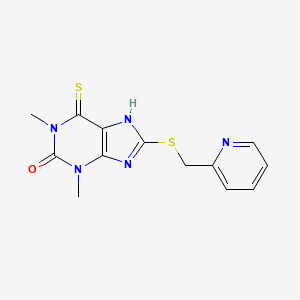
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

